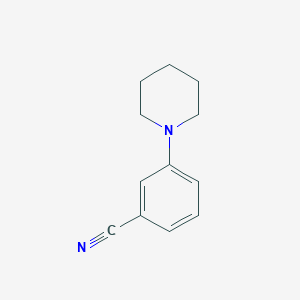

3-Piperidin-1-ylbenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEMJQTXKKOYGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427633 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-74-9 | |

| Record name | 3-piperidin-1-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Piperidin-1-ylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 3-piperidin-1-ylbenzonitrile, a key structural motif in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the primary synthetic strategies, including Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr). Each methodology is discussed in the context of its mechanistic underpinnings, experimental protocols, and comparative advantages. This document aims to serve as a practical resource, enabling the reader to make informed decisions in the synthesis of N-aryl piperidines and related compounds.

Introduction: The Significance of the N-Aryl Piperidine Moiety

The N-aryl piperidine scaffold is a privileged structural element in a vast array of biologically active molecules and pharmaceutical agents. Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring, such as improved solubility and metabolic stability, combined with the diverse pharmacological activities associated with the N-aryl substitution pattern. 3-Piperidin-1-ylbenzonitrile, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, with the nitrile group offering a versatile handle for further chemical transformations.

This guide delves into the core synthetic methodologies for constructing the crucial C-N bond between the piperidine and benzonitrile moieties. We will explore the nuances of each pathway, providing not just procedural steps but also the underlying scientific rationale for experimental choices, thereby empowering the researcher to troubleshoot and optimize these reactions.

Key Synthetic Pathways to 3-Piperidin-1-ylbenzonitrile

The synthesis of 3-piperidin-1-ylbenzonitrile primarily involves the formation of a carbon-nitrogen bond between a piperidine nucleophile and a substituted benzonitrile electrophile. The three most prominent and effective methods to achieve this transformation are:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

-

Ullmann Condensation: A copper-catalyzed cross-coupling reaction.

-

Nucleophilic Aromatic Substitution (SNAr): A substitution reaction on an activated aromatic ring.

The choice of synthetic route often depends on the availability and reactivity of the starting materials, desired reaction scale, and tolerance to specific functional groups.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and high functional group tolerance.[1] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that proceeds through a series of key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 3-bromobenzonitrile) to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, as well as the stability of the catalytic species. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

This protocol is a representative procedure adapted from established methods for similar N-arylations.

Materials:

-

3-Bromobenzonitrile

-

Piperidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Add 3-bromobenzonitrile (1.0 mmol) and piperidine (1.2 mmol) to the tube.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-piperidin-1-ylbenzonitrile.

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Value | Rationale |

| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |

| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |

| Base | NaOtBu | A strong, non-nucleophilic base suitable for deprotonating the amine. |

| Solvent | Toluene | A non-polar, high-boiling solvent that is compatible with the reaction conditions. |

| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion. |

| Reaction Time | 12-24 hours | Typical duration for achieving high conversion. |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[1] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern modifications with ligands have significantly improved its scope and applicability.

The mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a copper-mediated pathway. A plausible mechanism involves:

-

Formation of a Copper-Amide Complex: The copper(I) catalyst reacts with the amine (piperidine) in the presence of a base to form a copper-amide complex.

-

Oxidative Addition or Concerted Pathway: The aryl halide (e.g., 3-iodobenzonitrile) reacts with the copper-amide complex. This may proceed through an oxidative addition to a Cu(III) intermediate followed by reductive elimination, or via a concerted σ-bond metathesis-like pathway.

-

Product Formation and Catalyst Regeneration: The N-aryl amine product is formed, and the copper(I) catalyst is regenerated.

The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species and facilitating the coupling process.[2]

Diagram 2: Proposed Mechanism for Ullmann Condensation

A simplified representation of a possible pathway for the Ullmann condensation.

This protocol is a representative procedure based on modern Ullmann-type reactions.

Materials:

-

3-Iodobenzonitrile (or 3-Bromobenzonitrile)

-

Piperidine

-

Copper(I) iodide (CuI)

-

L-Proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

-

Add 3-iodobenzonitrile (1.0 mmol) and piperidine (1.5 mmol).

-

Add DMSO (5 mL).

-

Heat the reaction mixture to 110 °C under an inert atmosphere and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and add water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-piperidin-1-ylbenzonitrile.

Table 2: Representative Reaction Parameters for Ullmann Condensation

| Parameter | Value | Rationale |

| Catalyst | CuI | A common and effective copper(I) source. |

| Ligand | L-Proline | An inexpensive and effective amino acid ligand that accelerates the reaction. |

| Base | K₂CO₃ | A mild inorganic base suitable for this transformation. |

| Solvent | DMSO | A polar, aprotic solvent that facilitates the dissolution of reactants and promotes the reaction. |

| Temperature | 110 °C | A typical temperature for modern Ullmann-type reactions. |

| Reaction Time | 24-48 hours | Generally longer reaction times are required compared to Buchwald-Hartwig amination. |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the synthesis of 3-piperidin-1-ylbenzonitrile, provided that the benzonitrile ring is sufficiently activated by an electron-withdrawing group. In this case, the nitrile group itself provides some activation, particularly when a good leaving group like fluoride is present.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (piperidine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group.

-

Elimination of the Leaving Group: The leaving group (e.g., fluoride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

The rate of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence and position of electron-withdrawing groups.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

A simplified representation of the SNAr mechanism.

This protocol is a representative procedure for the SNAr reaction of 3-fluorobenzonitrile with piperidine.

Materials:

-

3-Fluorobenzonitrile

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzonitrile (1.0 mmol) and piperidine (2.0 mmol) in DMSO (5 mL).

-

Add potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 3-piperidin-1-ylbenzonitrile.

Table 3: Representative Reaction Parameters for SNAr

| Parameter | Value | Rationale |

| Substrate | 3-Fluorobenzonitrile | The highly electronegative fluorine atom is an excellent leaving group in SNAr reactions. |

| Nucleophile | Piperidine | A strong secondary amine nucleophile. |

| Base | K₂CO₃ | Acts as a scavenger for the HF generated during the reaction. |

| Solvent | DMSO | A polar aprotic solvent that accelerates SNAr reactions. |

| Temperature | 120-150 °C | Higher temperatures are often required to overcome the activation energy barrier. |

| Reaction Time | 12-24 hours | Sufficient time for the reaction to proceed to completion. |

Characterization of 3-Piperidin-1-ylbenzonitrile

Proper characterization of the synthesized product is essential to confirm its identity and purity. The following are expected analytical data for 3-piperidin-1-ylbenzonitrile.

Table 4: Expected Analytical Data for 3-Piperidin-1-ylbenzonitrile

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. Piperidine protons appearing as multiplets in the upfield region, typically δ 3.2-3.4 ppm (α-protons) and δ 1.6-1.8 ppm (β,γ-protons). |

| ¹³C NMR | Aromatic carbons in the range of δ 110-155 ppm, including the nitrile carbon around δ 118-120 ppm. Piperidine carbons in the aliphatic region, typically δ 50-52 ppm (α-carbons) and δ 24-26 ppm (β,γ-carbons). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 3-piperidin-1-ylbenzonitrile (C₁₂H₁₄N₂), m/z = 186.25. |

| IR Spec. | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2220-2230 cm⁻¹. C-N stretching vibrations in the range of 1250-1350 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹. |

Comparative Analysis of Synthetic Pathways

Each of the described synthetic pathways offers distinct advantages and disadvantages.

Table 5: Comparison of Synthetic Routes to 3-Piperidin-1-ylbenzonitrile

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Catalyst | Palladium | Copper | None (substrate-dependent) |

| Reaction Conditions | Mild to moderate | Moderate to harsh (modern methods are milder) | Often requires high temperatures |

| Substrate Scope | Broad (aryl bromides, chlorides, iodides, triflates) | Primarily aryl iodides and bromides | Requires activated aryl halides (e.g., fluoroarenes) |

| Functional Group Tolerance | High | Moderate | Moderate (sensitive to strong nucleophiles/bases) |

| Cost | Higher (palladium catalyst and ligands) | Lower (copper catalyst) | Potentially the lowest (no catalyst) |

| Reaction Time | Generally shorter | Generally longer | Variable |

Conclusion

The synthesis of 3-piperidin-1-ylbenzonitrile can be effectively achieved through several established synthetic methodologies. The Buchwald-Hartwig amination stands out for its versatility, high functional group tolerance, and relatively mild reaction conditions, making it a preferred choice in many research and development settings. The Ullmann condensation offers a more cost-effective alternative, particularly with recent advancements that have led to milder reaction protocols. Nucleophilic aromatic substitution provides the most atom-economical route but is limited to appropriately activated starting materials.

The selection of the optimal synthetic pathway will ultimately be guided by a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the reaction, and the compatibility of the reaction conditions with other functional groups present in the molecule. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis and characterization of 3-piperidin-1-ylbenzonitrile, a valuable building block for the advancement of medicinal chemistry and drug discovery.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

-

Recent synthetic developments and applications of the Ullmann reaction. A review. - PMC - NIH. Available at: [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. J Am Chem Soc. 2024 Jan 10;146(1):936-945. Available at: [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

-

Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions - ResearchGate. Available at: [Link]

-

Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available at: [Link]

-

Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

-

3-(Piperidin-1-ylmethyl)benzonitrile | C13H16N2 | CID 24689442 - PubChem. Available at: [Link]

-

3-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Piperidin-1-ylbenzonitrile

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Piperidin-1-ylbenzonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making a thorough understanding of its derivatives crucial for the development of novel therapeutics.[1][2] This document synthesizes available data with established analytical methodologies to offer a practical resource for researchers. We will delve into the structural, physical, and spectroscopic characteristics of 3-Piperidin-1-ylbenzonitrile, alongside a discussion of its safety profile and potential applications. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][3] Its prevalence in drug design can be attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse pharmacophoric elements.[2] The introduction of a benzonitrile group at the 3-position of the piperidine ring creates a molecule with a unique electronic and steric profile, warranting a detailed investigation of its properties to unlock its full potential in drug discovery programs. The synthesis of such functionalized piperidines is an active area of research, with various methods being developed to access these valuable building blocks.[1][3][4]

Compound Identification and Core Properties

A precise understanding of a compound's identity is the foundation of all subsequent research. 3-Piperidin-1-ylbenzonitrile is a distinct chemical entity that should not be confused with its structural isomers or related compounds.

| Identifier | Value | Source |

| Chemical Name | 3-Piperidin-1-ylbenzonitrile | - |

| CAS Number | 175696-74-9 | [5][6][7][8][9] |

| Molecular Formula | C₁₂H₁₄N₂ | [5][6][7] |

| Molecular Weight | 186.26 g/mol | [6][7] |

| Canonical SMILES | C1CCN(CC1)C2=CC=CC(=C2)C#N | - |

| InChI Key | IMEMJQTXKKOYGR-UHFFFAOYSA-N | [9] |

Note: It is crucial to distinguish 3-Piperidin-1-ylbenzonitrile from its isomer with a methylene linker, 3-(Piperidin-1-ylmethyl)benzonitrile (CAS RN: 857284-22-1), which possesses a different molecular formula (C₁₃H₁₆N₂) and molecular weight (200.28 g/mol ).[10]

Physicochemical Characterization: A Method-Driven Approach

The physicochemical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the key parameters for 3-Piperidin-1-ylbenzonitrile and provides standardized protocols for their experimental determination.

Physical State and Appearance

Commercial suppliers describe 3-Piperidin-1-ylbenzonitrile as a brown liquid at room temperature.[6] Visual inspection should be the first step in sample verification.

Key Physical Constants

The following table summarizes the available data for the key physical constants of 3-Piperidin-1-ylbenzonitrile. It is important to note that much of this data is likely computed and awaits experimental verification.

| Property | Value | Source |

| Melting Point | 133 °C (predicted) | [9] |

| Boiling Point | 332.6 °C at 760 mmHg (predicted) | [9] |

| Density | 1.09 g/cm³ (predicted) | [9] |

| Flash Point | 144.8 °C (predicted) | [9] |

| Refractive Index | 1.577 (predicted) | [9] |

Solubility

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early indication of a compound's solubility.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Piperidin-1-ylbenzonitrile in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to each well.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for off-target effects. A predicted XLogP3 value of 2.6 is available.[11]

Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between two immiscible phases.

-

Phase Preparation: Prepare a biphasic system of n-octanol and a relevant aqueous buffer (e.g., PBS at pH 7.4). Pre-saturate each phase with the other.

-

Compound Addition: Add a known amount of 3-Piperidin-1-ylbenzonitrile to the biphasic system.

-

Equilibration: Vigorously shake the mixture for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀([Compound]ₙ-octanol / [Compound]aqueous).

Caption: Shake-Flask Method for LogP Determination.

Spectroscopic Profile

While specific, experimentally-derived spectra for 3-Piperidin-1-ylbenzonitrile are not widely published, this section outlines the expected spectral features based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzonitrile ring and the aliphatic protons of the piperidine ring. The aromatic region would likely display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring. The piperidine protons would appear as a series of multiplets in the upfield region of the spectrum.

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the quaternary carbon of the nitrile group (typically around 118-120 ppm), the aromatic carbons, and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Piperidin-1-ylbenzonitrile is expected to exhibit several characteristic absorption bands:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹. This is a key diagnostic peak for the presence of the nitrile functional group.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[12]

-

Aliphatic C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the piperidine ring.[12]

-

Aromatic C=C Bending: Bands in the 1400-1600 cm⁻¹ region.[12]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular weight and elemental composition of the compound. The expected exact mass for the molecular ion [M+H]⁺ would be approximately 187.1235. Fragmentation patterns observed in tandem MS (MS/MS) experiments could provide further structural elucidation, likely showing fragmentation of the piperidine ring and loss of the nitrile group.

Safety and Handling

Based on available Safety Data Sheets (SDS) for 3-Piperidin-1-ylbenzonitrile, the compound is classified as hazardous.[13]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion and Future Directions

3-Piperidin-1-ylbenzonitrile represents a valuable chemical entity with potential applications in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with robust experimental protocols for their determination. Future research should focus on obtaining experimental validation for the predicted properties, exploring its synthetic accessibility, and evaluating its biological activity in relevant assays. A thorough understanding of these fundamental characteristics is paramount for the successful translation of this and similar molecules from the laboratory to clinical applications.

References

-

PubChem. 3-(Piperidin-1-ylmethyl)benzonitrile. National Center for Biotechnology Information. Available from: [Link]

-

SDS Manager. 3-Piperidin-1-ylbenzonitrile SDS. Available from: [Link]

-

Rhenium Bio Science. 3-Piperidin-1-ylbenzonitrile, 97%. Available from: [Link]

- Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1076, 600-605.

-

SpectraBase. 3-(2,2,6,6-Tetramethylpiperidin-1-yl)benzonitrile. John Wiley & Sons, Inc. Available from: [Link]

- Al-Ghorbani, M., et al. (2025).

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

SpectraBase. 2-({3-[4-(Hydroxydiphenylmethyl)piperidin-1-yl]propyl}amino)benzonitrile. John Wiley & Sons, Inc. Available from: [Link]

-

PubChem. 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. Available from: [Link]

- Xu, G., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284.

-

PubChem. Piperidine. National Center for Biotechnology Information. Available from: [Link]

- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(01), e1-e14.

-

Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

- Fun, H. K., et al. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2726.

- de Souza, A. D., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 23(8), 1485-1493.

-

NIST. Piperidine. National Institute of Standards and Technology. Available from: [Link]

- Wang, Y., et al. (2021). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 11(5), 2968-2975.

-

Pharmaffiliates. 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile. Available from: [Link]

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7936-7945.

- Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 224-227.

-

PubChem. 3-Piperidin-1-ylpropyl 2-phenoxybenzoate. National Center for Biotechnology Information. Available from: [Link]

- Kelleher, N. L., et al. (2007). Parallel interrogation of covalent intermediates in the biosynthesis of gramicidin S using high-resolution mass spectrometry. Chemistry & Biology, 14(4), 375-384.

-

PubChem. 3-Nitro-2-(piperidin-1-YL)pyridine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Page loading... [wap.guidechem.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. scbt.com [scbt.com]

- 8. 3-Piperidin-1-ylbenzonitrile | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. 3-(Piperidin-1-ylmethyl)benzonitrile | C13H16N2 | CID 24689442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 3-Piperidin-1-ylbenzonitrile SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 14. fishersci.ca [fishersci.ca]

- 15. chemos.de [chemos.de]

Introduction: A Scaffold of Pharmaceutical Significance

An In-depth Technical Guide to 3-Piperidin-1-ylbenzonitrile (CAS: 175696-74-9)

3-Piperidin-1-ylbenzonitrile is a heterocyclic organic compound that merges two key structural motifs highly valued in medicinal chemistry: the piperidine ring and the benzonitrile group. The piperidine scaffold is a ubiquitous feature in a vast array of clinically approved drugs, recognized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability.[1] Concurrently, the benzonitrile moiety serves not only as a polar functional group but also as a versatile synthetic handle for further molecular elaboration. This unique combination positions 3-Piperidin-1-ylbenzonitrile as a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents across multiple disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its chemical properties, strategic importance, synthesis, characterization, and safe handling.

Chemical and Physical Properties

The compound is typically supplied as a brown liquid with a purity of 97% or higher.[2] Its structure, featuring a polar cyano group and a basic piperidine nitrogen, dictates its solubility and reactivity profile.

| Property | Value | Source(s) |

| CAS Number | 175696-74-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄N₂ | [2][4] |

| Molecular Weight | 186.26 g/mol | [2] |

| Appearance | Brown Liquid | [2] |

| Purity | ≥97% | [2] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | [3] |

| SMILES | N#Cc1cccc(c1)N1CCCCC1 | [3] |

Strategic Value in Drug Discovery

The utility of 3-Piperidin-1-ylbenzonitrile in drug discovery stems from the proven track record of its constituent parts. The piperidine ring is considered a "privileged scaffold," as its presence often enhances a molecule's "druggability" by improving its absorption, distribution, metabolism, and excretion (ADME) profile while often reducing toxicity.[1]

The benzonitrile group is a key pharmacophore and a versatile chemical intermediate. The cyano group can participate in hydrogen bonding and other polar interactions within a biological target's binding pocket. Furthermore, it can be chemically transformed into other critical functional groups, such as amines, tetrazoles, or carboxylic acids, enabling extensive structure-activity relationship (SAR) studies. For instance, related benzonitrile intermediates are used to synthesize precursors for potential anticancer and anti-malarial agents.[5]

This strategic combination makes 3-Piperidin-1-ylbenzonitrile an ideal starting point for fragment-based drug design or the creation of focused compound libraries.

Synthesis and Purification

While multiple synthetic routes are possible, a common and reliable method for synthesizing aryl-piperidine compounds is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its operational simplicity and the commercial availability of starting materials.

Representative Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from 3-fluorobenzonitrile and piperidine. The fluorine atom is an excellent leaving group for SₙAr reactions, particularly when activated by the electron-withdrawing cyano group in the meta position.

Materials:

-

3-Fluorobenzonitrile

-

Piperidine (≥1.2 equivalents)

-

Potassium Carbonate (K₂CO₃, ≥2.0 equivalents)

-

Dimethyl Sulfoxide (DMSO), anhydrous

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzonitrile and anhydrous DMSO.

-

Addition of Reagents: Add potassium carbonate, followed by the dropwise addition of piperidine. The use of K₂CO₃ is critical; it acts as a base to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the mixture to 100-120 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench by slowly pouring it into a beaker of cold water. This step precipitates the crude product and dissolves the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with a suitable organic solvent, such as ethyl acetate or dichloromethane. The organic layers are combined.

-

Washing: Wash the combined organic layers with brine to remove residual water and DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Piperidin-1-ylbenzonitrile.

Purification

The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system (e.g., hexane/ethyl acetate) to isolate the final compound with high purity.

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and the assessment of purity.

Step-by-Step Methodology:

-

Structure Confirmation (NMR Spectroscopy):

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). The resulting spectrum should show characteristic signals for the aromatic protons on the benzonitrile ring and multiplet signals corresponding to the methylene protons of the piperidine ring.

-

¹³C NMR: This provides confirmation of the carbon skeleton, with distinct signals for the cyano carbon, the aromatic carbons, and the carbons of the piperidine ring.

-

-

Purity Assessment (High-Performance Liquid Chromatography - HPLC):

-

Employ a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

-

A pure sample will exhibit a single major peak in the chromatogram. The area percentage of this peak is used to quantify purity, which should be ≥97%.

-

-

Molecular Weight Verification (Mass Spectrometry - MS):

-

Use electrospray ionization (ESI) in positive ion mode. The analysis should confirm the presence of the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the calculated molecular weight (approx. 187.12).

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. The available safety data indicates that 3-Piperidin-1-ylbenzonitrile is harmful if ingested, inhaled, or in contact with skin.[6]

| Hazard Class | GHS Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [6] |

| Acute Toxicity, Inhal. | H332 | Harmful if inhaled | [6] |

Recommended Handling Procedures:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from incompatible materials such as strong acids and strong oxidizing agents.

Conclusion

3-Piperidin-1-ylbenzonitrile (CAS 175696-74-9) is more than a simple chemical; it is a strategically designed building block that offers significant potential for accelerating drug discovery programs. By providing a reliable and modifiable scaffold that incorporates the favorable ADME properties of the piperidine ring with the versatile chemistry of the benzonitrile group, it serves as an excellent starting point for the development of novel therapeutics. Adherence to the synthesis, characterization, and safety protocols outlined in this guide will enable researchers to effectively and safely leverage this compound in their scientific endeavors.

References

-

RHENIUM BIO SCIENCE. 3-Piperidin-1-ylbenzonitrile, 97%. [Link]

-

SDS Manager. 3-Piperidin-1-ylbenzonitrile SDS. [Link]

-

PubChem. 3-(Piperidin-1-ylmethyl)benzonitrile. [Link]

-

Chemical Synthesis. 175696-74-9 3-PIPERIDIN-1-YLBENZONITRILE C12H14N2. [Link]

-

El-Faham, A., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. [Link]

-

MDPI. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. [Link]

-

Wang, Y., et al. (2009). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

-

Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

-

PubMed. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

ResearchGate. (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. 175696-74-9|3-(Piperidin-1-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Piperidin-1-ylbenzonitrile SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

The Piperidine Scaffold: A Privileged Structure in Modern Oncology

An In-depth Technical Guide on the Mechanisms of Action of Piperidine Derivatives in Cancer

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous clinically successful drugs. In oncology, piperidine derivatives have demonstrated remarkable efficacy by targeting a diverse array of cancer-driving pathways. This guide provides a detailed exploration of the core mechanisms of action for three prominent classes of piperidine-containing anticancer agents: PARP inhibitors, androgen receptor signaling inhibitors, and histone deacetylase (HDAC) inhibitors. We will delve into the molecular intricacies of their targets, the signaling cascades they modulate, and the experimental methodologies used to validate their therapeutic effects.

PARP Inhibitors: Exploiting Synthetic Lethality in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery for DNA single-strand break repair. In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality." When single-strand breaks are not repaired by PARP, they accumulate and are converted into double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be accurately repaired, leading to genomic instability and ultimately, apoptotic cell death. Several potent PARP inhibitors incorporating a piperidine moiety have been approved for the treatment of various cancers, including ovarian, breast, and prostate cancer.

Mechanism of Action of Piperidine-Containing PARP Inhibitors

Piperidine-based PARP inhibitors, such as olaparib, niraparib, and rucaparib, act as competitive inhibitors at the NAD+ binding site of PARP1 and PARP2. This inhibition has a dual effect: it prevents the catalytic activity of PARP, thereby blocking the recruitment of DNA repair proteins to the site of single-strand breaks. Secondly, and perhaps more importantly, it "traps" PARP on the DNA, creating a cytotoxic lesion that further obstructs DNA replication and repair.

Signaling Pathway of PARP Inhibition in HRR-Deficient Cancer Cells

Caption: Mechanism of synthetic lethality induced by piperidine PARP inhibitors in HRR-deficient cancer cells.

Experimental Validation of PARP Inhibitor Activity

The efficacy of piperidine-based PARP inhibitors is assessed through a variety of in vitro and in vivo assays.

Table 1: Quantitative Data for Representative Piperidine PARP Inhibitors

| Compound | Target(s) | IC50 (PARP-1) | IC50 (PARP-2) | Cancer Indication(s) |

| Niraparib | PARP-1/2 | 2.8 nM | 0.6 nM | Ovarian, Fallopian Tube, Primary Peritoneal Cancer[1] |

| Rucaparib | PARP-1/2 | - | - | Ovarian, Fallopian Tube, Primary Peritoneal Cancer with BRCA mutations[2][3][4][5] |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

-

Cancer cell lines (e.g., BRCA-mutant ovarian cancer cells)

-

Complete cell culture medium

-

Piperidine PARP inhibitor (e.g., niraparib)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[6]

-

Treat the cells with various concentrations of the piperidine PARP inhibitor for 72 hours.[6]

-

After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[6]

-

Incubate the plate for 1.5 hours at 37°C.[6]

-

Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.[6]

-

Incubate for 15 minutes with shaking.[6]

-

Measure the absorbance at 492 nm using a microplate reader.[6]

Androgen Receptor Signaling Inhibitors: Disrupting Hormonal Drivers of Cancer

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its dimerization, nuclear translocation, and the activation of genes that promote cell proliferation and survival. Piperidine derivatives have been successfully developed to inhibit AR signaling through distinct mechanisms.

Mechanism of Action of Piperidine-Containing AR Signaling Inhibitors

Abiraterone Acetate: This piperidine derivative is a prodrug of abiraterone, which acts as an irreversible inhibitor of CYP17A1, an enzyme essential for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[10][11][12][13][14] By blocking CYP17A1, abiraterone significantly reduces the levels of circulating androgens, thereby depriving prostate cancer cells of their key growth stimulus.[10][11][13][14]

Enzalutamide: This compound is a potent AR antagonist. The piperidine moiety is crucial for its high binding affinity to the ligand-binding domain of the AR.[15][16][17][18] Enzalutamide's mechanism is multi-faceted: it competitively inhibits androgen binding to the AR, prevents the nuclear translocation of the activated receptor, and impairs the binding of the AR to DNA, thus blocking the transcription of androgen-responsive genes.[15][18][19]

Signaling Pathway of Androgen Receptor Inhibition

Caption: Dual mechanisms of action of piperidine-based androgen receptor signaling inhibitors.

Experimental Validation of AR Signaling Inhibitor Activity

The efficacy of these inhibitors is determined by their ability to block androgen production and AR signaling.

Experimental Protocol: Androgen Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.[20][21]

Materials:

-

Rat prostate cytosol (as a source of AR)

-

[3H]-R1881 (a potent synthetic androgen)

-

Test compound (e.g., enzalutamide)

-

Unlabeled R1881 (for standard curve)

-

Scintillation vials and counter

Procedure:

-

Incubate the rat prostate cytosol with [3H]-R1881 and varying concentrations of the test compound overnight.

-

Unlabeled R1881 is used as a positive control to generate a standard curve.

-

Measure the amount of bound [3H]-R1881 using a liquid scintillation counter.

-

Plot the percentage of [3H]-R1881 bound versus the molar concentration of the test compound to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibitors: Reversing Epigenetic Silencing

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which represses gene transcription. In many cancers, the overexpression or aberrant activity of HDACs results in the silencing of tumor suppressor genes. Piperidine-containing HDAC inhibitors can reverse this epigenetic silencing, leading to cell cycle arrest, differentiation, and apoptosis.

Mechanism of Action of Piperidine-Containing HDAC Inhibitors

Vorinostat and romidepsin are examples of HDAC inhibitors that incorporate a piperidine scaffold. These molecules typically have a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their deacetylase activity.[22] This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[23][24] The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[22][24][25][26][27]

Signaling Pathway of HDAC Inhibition

Caption: Mechanism of action of piperidine HDAC inhibitors leading to the re-expression of tumor suppressor genes.

Experimental Validation of HDAC Inhibitor Activity

The anticancer effects of piperidine-based HDAC inhibitors are validated by assessing their ability to inhibit HDAC enzymes and induce apoptosis.

Experimental Protocol: HDAC Activity Assay (Colorimetric)

This assay measures the activity of HDACs in nuclear extracts or purified enzyme preparations.[28][29][30]

Materials:

-

Nuclear extract from cancer cells or purified HDAC enzyme

-

HDAC substrate (acetylated peptide)

-

HDAC assay buffer

-

Developer solution

-

Trichostatin A (a known HDAC inhibitor, as a positive control)

-

96-well plate

-

Microplate reader

Procedure:

-

Add the nuclear extract or purified HDAC enzyme to the wells of a 96-well plate.

-

Add the HDAC substrate and assay buffer to initiate the reaction.

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction and add the developer solution, which generates a colorimetric signal from the deacetylated substrate.

-

Measure the absorbance at 450 nm. The intensity of the signal is proportional to the HDAC activity.

Experimental Protocol: Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[31][32][33]

Materials:

-

Cancer cells treated with a piperidine HDAC inhibitor

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with the piperidine HDAC inhibitor for a desired time to induce apoptosis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Conclusion

The piperidine scaffold has proven to be an exceptionally versatile and valuable component in the design of targeted anticancer therapies. The examples of PARP inhibitors, androgen receptor signaling inhibitors, and HDAC inhibitors highlight the diverse and potent mechanisms through which piperidine derivatives can combat cancer. By understanding the intricate molecular interactions and signaling pathways modulated by these compounds, researchers and drug development professionals can continue to leverage the "privileged" nature of the piperidine ring to create the next generation of more effective and selective cancer treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of novel piperidine-based therapeutic agents.

References

-

Vorinostat—An Overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Abiraterone acetate. (2024). In Wikipedia. Retrieved from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Romidepsin, an HDAC Inhibitor for Cutaneous T-cell Lymphoma. (2010, July 9). CancerNetwork. Retrieved from [Link]

-

What is the mechanism of Abiraterone acetate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

What is the mechanism of Vorinostat? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. (2011, September 8). PLOS One. Retrieved from [Link]

-

The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. (2011, September 8). National Center for Biotechnology Information. Retrieved from [Link]

-

Abiraterone. (n.d.). Prostate Cancer UK. Retrieved from [Link]

-

The discovery and development of romidepsin for the treatment of T-cell lymphoma. (n.d.). ResearchGate. Retrieved from [Link]

-

The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction With the Insulin-Like Growth Factor Signaling Pathway. (2011, September 8). PubMed. Retrieved from [Link]

-

Annexin V staining protocol for apoptosis. (n.d.). DAWINBIO. Retrieved from [Link]

-

Non-Hodgkin Lymphoma (NHL) Medication. (n.d.). Medscape. Retrieved from [Link]

-

Over a decade of abiraterone: the drug that revolutionised advanced prostate cancer care. (2023, March 14). The Institute of Cancer Research. Retrieved from [Link]

-

The discovery and development of romidepsin for the treatment of T-cell lymphoma. (2017). PubMed. Retrieved from [Link]

-

Clinical Trial Shows Rucaparib Significantly Improved Progression-Free Survival in Ovarian Cancer Patients. (2017, July 6). Ovarian Cancer Research Alliance. Retrieved from [Link]

-

Preparation and Biochemical Analysis of Classical Histone Deacetylases. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA-MONO/GOG-3020/ENGOT-ov45). (2022, December 1). PubMed. Retrieved from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved from [Link]

-

Mechanisms of action of enzalutamide and bicalutamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Niraparib-induced STAT3 inhibition increases its antitumor effects. (n.d.). Frontiers. Retrieved from [Link]

-

Enzalutamide: Mechanism, Adverse Effects, Contraindications, and Dosage. (n.d.). Retrieved from [Link]

-

Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (2023, September 6). MDPI. Retrieved from [Link]

-

Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2023, October 16). Ivyspring. Retrieved from [Link]

-

A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). (2022, June 6). ASCO Publications. Retrieved from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

-

Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]

-

ATHENA Trial of Maintenance Rucaparib/Nivolumab in Ovarian Cancer Completes Target Enrollment. (2020, July 23). OncLive. Retrieved from [Link]

-

Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. (n.d.). Retrieved from [Link]

-

MTT assay for cell viability. (n.d.). Bio-protocol. Retrieved from [Link]

-

Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials. (2024). PubMed. Retrieved from [Link]

-

AR Binding Assay Fact Sheet. (n.d.). Retrieved from [Link]

-

Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. (2009). PubMed. Retrieved from [Link]

-

Mechanism of action of enzalutamide. (n.d.). ResearchGate. Retrieved from [Link]

-

Ligand Competition Binding Assay for the Androgen Receptor. (2011). In Springer Protocols. Retrieved from [Link]

-

Mechanism of action of enzalutamide. Enzalutamide has high affinity for... (n.d.). ResearchGate. Retrieved from [Link]

-

Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ocrahope.org [ocrahope.org]

- 3. ascopubs.org [ascopubs.org]

- 4. onclive.com [onclive.com]

- 5. Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT (Assay protocol [protocols.io]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 12. prostatecanceruk.org [prostatecanceruk.org]

- 13. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 14. icr.ac.uk [icr.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. urology-textbook.com [urology-textbook.com]

- 20. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 21. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancernetwork.com [cancernetwork.com]

- 24. What is the mechanism of Vorinostat? [synapse.patsnap.com]

- 25. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The discovery and development of romidepsin for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. HDAC Activity Assay Kit | Sigma-Aldrich [merckmillipore.com]

- 29. epigentek.com [epigentek.com]

- 30. content.abcam.com [content.abcam.com]

- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 33. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

3-Piperidin-1-ylbenzonitrile molecular structure and conformation

<An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Piperidin-1-ylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

3-Piperidin-1-ylbenzonitrile is a molecule of interest in medicinal chemistry, incorporating two key structural motifs: a flexible piperidine ring and a rigid benzonitrile group.[1][2][3][4][5] The conformational landscape of this molecule—defined by the spatial arrangement of these two units relative to each other—is critical for its interaction with biological targets. Understanding this landscape is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of 3-Piperidin-1-ylbenzonitrile. It synthesizes theoretical principles with practical experimental and computational methodologies, offering a self-validating framework for its structural elucidation.

Introduction: Structural Significance

The 3-Piperidin-1-ylbenzonitrile scaffold is a privileged structure in medicinal chemistry.[6] Piperidine rings are prevalent in numerous natural products and pharmaceuticals, valued for their ability to confer favorable pharmacokinetic properties and to present substituents in well-defined three-dimensional orientations.[7][8][9] The benzonitrile moiety, a bioisostere for other functional groups, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at a receptor binding site.

The linkage of the piperidine nitrogen directly to the aromatic ring introduces a fascinating conformational challenge. The interplay between the piperidine ring's puckering, the orientation of the phenyl ring relative to the piperidine, and the electronic effects of the cyano group dictates the molecule's overall shape and, consequently, its biological activity.

Molecular Structure and Key Conformational Variables

The structure of 3-Piperidin-1-ylbenzonitrile (C12H14N2, Molar Mass: 186.26 g/mol ) is defined by several key degrees of freedom that govern its conformation.[1][2]

Table 1: Core Molecular Properties of 3-Piperidin-1-ylbenzonitrile

| Property | Value | Source |

| CAS Number | 175696-74-9 | [1][2][3] |

| Molecular Formula | C12H14N2 | [1][2] |

| Molecular Weight | 186.26 g/mol | [1] |

The primary conformational questions revolve around two main structural features:

-

Piperidine Ring Conformation: Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. However, boat and twist-boat conformations can exist, particularly in substituted or sterically hindered systems.[9][10] The nitrogen atom in the ring slightly alters bond lengths and angles compared to cyclohexane, but the chair remains the ground-state conformation for unsubstituted piperidine.

-

Aryl-Nitrogen Torsional Angle (φ): This dihedral angle describes the rotation around the C(aryl)-N(piperidine) bond. It determines the orientation of the benzonitrile group relative to the piperidine ring. The planarity or non-planarity of this junction is influenced by a balance of two opposing factors:

-

Steric Hindrance: Interaction between the ortho-hydrogens of the phenyl ring and the axial hydrogens at the C2 and C6 positions of the piperidine ring can force the phenyl group out of the plane of the piperidine nitrogen's lone pair.

-

Electronic Conjugation: The lone pair of the piperidine nitrogen can delocalize into the π-system of the benzonitrile ring. This stabilizing interaction is maximized when the lone pair is parallel to the phenyl π-orbitals, favoring a more planar arrangement.[11]

-

The interplay of these factors results in a potential energy surface with distinct low-energy conformers.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the conformational preferences of 3-Piperidin-1-ylbenzonitrile.

Experimental Approaches

X-ray crystallography provides the most definitive method for determining the solid-state conformation of a molecule.[6] It offers precise data on bond lengths, bond angles, and torsional angles, revealing the preferred conformation in the crystal lattice.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth (Rate-Limiting Step):

-

Obtain high-purity 3-Piperidin-1-ylbenzonitrile.

-

Screen various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find one in which the compound has moderate solubility.[6]

-

Employ slow evaporation, a common and effective technique. Dissolve the compound in the chosen solvent and allow the solvent to evaporate slowly at a constant temperature.

-

Alternative methods include vapor diffusion and slow cooling of a saturated solution.

-

-

Crystal Mounting and Data Collection:

-

Select a single crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head.[6]

-

Place the mounted crystal in a diffractometer and cool it under a stream of nitrogen gas to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem to generate an initial electron density map.

-

Build and refine the molecular model against the experimental data to obtain the final crystal structure.

-

Causality: While providing a high-resolution snapshot, it's crucial to recognize that the solid-state conformation is influenced by crystal packing forces. The observed conformation may not be the only, or even the most, populated conformer in solution, where the molecule is more dynamic.

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[12] Key NMR parameters are sensitive to the molecule's geometry and dynamics.

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of 3-Piperidin-1-ylbenzonitrile in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1D NMR (¹H and ¹³C):

-

Acquire standard ¹H and ¹³C NMR spectra.

-

Analyze chemical shifts: The chemical shifts of the piperidine protons, particularly at the C2/C6 and C3/C5 positions, are sensitive to their axial or equatorial environment.[13]

-

Analyze coupling constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons in the piperidine ring can be used to determine their dihedral angles via the Karplus equation, distinguishing between axial-axial, axial-equatorial, and equatorial-equatorial relationships.[14]

-

-

2D NMR (COSY, HSQC, HMBC, NOESY):

-

COSY: Confirms proton-proton connectivity within the piperidine and benzonitrile rings.

-

HSQC/HMBC: Correlates protons to their directly attached (HSQC) and long-range (HMBC) carbons, aiding in unambiguous signal assignment.[8]

-

NOESY/ROESY: This is the most critical experiment for conformational analysis. The Nuclear Overhauser Effect (NOE) is distance-dependent (proportional to 1/r⁶). Spatial proximities between protons on the benzonitrile ring and protons on the piperidine ring can be detected, providing direct evidence for the preferred torsional angle (φ) around the C-N bond.[15] For example, an NOE between the ortho-protons of the phenyl ring and the equatorial protons at C2/C6 would suggest a non-planar conformation.

-

-

Variable Temperature (VT) NMR:

-

Acquire NMR spectra at different temperatures.[12]

-

If multiple conformers are in equilibrium, changes in temperature can shift the equilibrium, leading to observable changes in chemical shifts and coupling constants. At very low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation.[12]

-

Causality: NMR provides an averaged picture of the conformations present in solution. The observed parameters reflect the population-weighted average of all contributing conformers. By combining J-coupling analysis with NOE constraints, a robust model of the dominant solution-state conformation can be constructed.

Computational Approaches

Computational chemistry offers a powerful means to explore the entire potential energy surface of a molecule, identify stable conformers, and predict their relative energies.[16][17]

Molecular mechanics uses classical physics to model molecules, offering a computationally inexpensive way to perform conformational searches.[18]

Protocol: MM Conformational Search

-

Structure Preparation: Build a 3D model of 3-Piperidin-1-ylbenzonitrile in a molecular modeling software package.

-

Force Field Selection: Choose an appropriate force field (e.g., MMFF94, OPLS). The choice is critical as the force field contains the parameters that define the energy of the system.[18]

-

Conformational Search:

-

Perform a systematic or stochastic search by rotating the key dihedral angles (primarily the C-N bond and the bonds within the piperidine ring).

-

At each step, perform an energy minimization to find the nearest local minimum.

-

-

Analysis:

-

Cluster the resulting low-energy structures to identify unique conformers.

-

Rank the conformers based on their relative steric energies.

-

Causality: MM is excellent for rapidly exploring a wide conformational space and identifying a set of plausible low-energy structures. However, it does not explicitly treat electrons and may not accurately capture subtle electronic effects like conjugation. Therefore, its results should be refined with higher-level methods.

DFT provides a much more accurate description of the electronic structure and is essential for refining the energies and geometries of the conformers identified by molecular mechanics.[16][19]

Protocol: DFT Geometry Optimization and Energy Calculation

-

Input Structure Selection: Take the lowest-energy conformers identified from the molecular mechanics search as starting points.

-

Method Selection:

-

Choose a DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ). The choice depends on the desired balance between accuracy and computational cost.[20] Dispersion corrections (e.g., -D3) are often necessary to accurately model non-covalent interactions.

-

-

Geometry Optimization: Perform a full geometry optimization for each starting conformer. This process finds the nearest stationary point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).

-

Analysis: Compare the relative Gibbs free energies of the optimized conformers to determine their predicted populations at a given temperature.

Integrated Workflow for Conformational Analysis

A robust and self-validating workflow integrates both computational and experimental methods.

Caption: Integrated workflow for conformational analysis.

Predicted Conformations and Discussion

Based on the principles of N-aryl piperidine conformation, two primary low-energy conformers for 3-Piperidin-1-ylbenzonitrile are predicted:

-

Equatorial-like Conformer: The benzonitrile group is in a pseudo-equatorial position relative to the piperidine chair. This conformation minimizes steric clash between the aryl ring and the piperidine C2/C6 axial hydrogens. The C-N torsional angle (φ) is expected to be significantly non-planar to alleviate this steric strain.

-

Axial-like Conformer: The benzonitrile group is in a pseudo-axial position. While this might increase some steric interactions, it can allow for better alignment of the nitrogen lone pair with the aryl π-system, enhancing conjugation.[11]

Computational studies on related N-arylpiperidines suggest that the equatorial-like conformer is generally favored, but the energy difference can be small, often within 1-3 kcal/mol.[10][11] The presence of the meta-cyano group is expected to have a modest electronic influence on the rotational barrier compared to ortho or para substituents.

Experimental validation is key. NMR NOE data would be decisive in determining the dominant solution conformation by measuring the through-space distances between the aryl and piperidine protons. X-ray crystallography would provide an unambiguous structure of the most stable form in the solid state.[7]

Conclusion

The conformational analysis of 3-Piperidin-1-ylbenzonitrile is a multifaceted challenge that requires a synergistic application of experimental and computational techniques. The piperidine ring's chair conformation and the torsional angle around the C(aryl)-N bond are the primary determinants of its three-dimensional structure. A rigorous workflow, starting with broad computational searches, refined by high-level DFT calculations, and validated against definitive experimental data from NMR and X-ray crystallography, is the gold standard for elucidating its conformational landscape. The resulting validated model is an invaluable asset for drug development professionals, enabling a deeper understanding of structure-activity relationships and facilitating the design of next-generation therapeutics.

References

-

RHENIUM BIO SCIENCE. 3-Piperidin-1-ylbenzonitrile, 97%. Available from: [Link]

-

PubChem. 3-(Piperidin-1-ylmethyl)benzonitrile. Available from: [Link]

-